molecular formula C12H15FN2O B2998081 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one CAS No. 1315365-20-8

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Cat. No.: B2998081
CAS No.: 1315365-20-8
M. Wt: 222.263
InChI Key: WAGKQOPBNXIWDM-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS 1315365-20-8) is an organic compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It belongs to the class of piperidin-2-one derivatives, which are six-membered heterocyclic structures of significant interest in medicinal and synthetic chemistry . Piperidine derivatives are established pharmacophores, with numerous analogs demonstrating a wide range of scientifically proven biological activities. The presence of the fluorine atom on the phenyl ring is a common strategy in drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, making fluorine-substituted compounds valuable in the development of pharmaceuticals . Furthermore, the piperidin-2-one scaffold is a key intermediate in complex synthetic pathways, such as the synthesis of natural products like kainic acid, highlighting its utility in organic synthesis . Researchers investigating kinase inhibitors may find structural similarities in advanced development candidates, as related heterocyclic frameworks are known to exhibit potent inhibitory activity . This compound, provided For Research Use Only, serves as a versatile building block for the synthesis of novel chemical entities and for exploration in various biochemical and pharmacological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-8-7-9(13)4-5-11(8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKQOPBNXIWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The resulting product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-1-(2,4-difluorophenyl)piperidin-2-one
  • Molecular Formula : C₁₁H₁₂F₂N₂O
  • Key Differences : Replaces the 2-methyl group with a second fluorine atom at the 2-position.
  • Physicochemical Properties: Predicted collision cross-section (CCS) for [M+H]+: 150.7 Ų (vs. Reduced lipophilicity compared to the target compound due to the absence of a methyl group.
3-Amino-1-(2-methylphenyl)piperidin-2-one
  • Molecular Formula : C₁₂H₁₆N₂O
  • Key Differences : Lacks the 4-fluoro substituent, retaining only the 2-methyl group.
  • Physicochemical Properties :
    • Lower molecular weight (204.27 g/mol) due to the absence of fluorine .
    • Increased electron-donating character from the methyl group may alter binding interactions.
3-Amino-1-(2-methoxyphenyl)piperidin-2-one
  • Molecular Formula : C₁₂H₁₅N₂O₂
  • Key Differences : Substitutes fluorine and methyl with a methoxy group.
  • Physicochemical Properties :
    • Methoxy’s electron-donating nature may reduce binding affinity to electron-deficient targets compared to fluorine .

Variations in the Heterocyclic Core

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
  • Molecular Formula : C₁₀H₁₁FN₂O
  • Key Differences: Five-membered pyrrolidinone ring instead of piperidinone.
  • Molecular weight: 194.21 g/mol (lower than the target compound).

Alkyl Chain Modifications

3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
  • Molecular Formula : C₁₃H₁₇FN₂O
  • Key Differences: Incorporates an ethyl linker between the piperidinone and 4-fluorophenyl group.
  • Physicochemical Properties :
    • Higher molecular weight (236.29 g/mol) and density (1.173 g/cm³) .
    • Predicted pKa: 8.69, indicating moderate basicity .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) CCS [M+H]+ (Ų)
3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one C₁₂H₁₃FN₂O 220.25 4-F, 2-CH₃ - -
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one C₁₁H₁₂F₂N₂O 226.22 2-F, 4-F - 150.7
3-Amino-1-(2-methylphenyl)piperidin-2-one C₁₂H₁₆N₂O 204.27 2-CH₃ - -
3-Amino-1-(2-methoxyphenyl)piperidin-2-one C₁₂H₁₅N₂O₂ 237.26 2-OCH₃ - -
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.21 Pyrrolidinone core - -
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one C₁₃H₁₇FN₂O 236.29 Ethyl linker, 4-F 8.69 -

Structure-Activity Relationship (SAR) Insights

  • Steric Effects : The 2-methyl group may provide steric hindrance, influencing selectivity against off-target proteins .
  • Ring Size: Piperidinone’s six-membered ring offers greater conformational flexibility than pyrrolidinone, possibly enhancing interactions with larger binding sites .

Biological Activity

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a fluorinated aromatic substituent. This unique structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including:

  • Enzymes : It has shown potential as an enzyme inhibitor, impacting pathways involved in various diseases.
  • Receptors : The compound interacts with receptors that modulate physiological responses, indicating its role in drug development for conditions like pain and inflammation.

1. Enzyme Inhibition Studies

2. Analgesic Properties

In preclinical models, this compound has been tested for analgesic activity. It has shown promise in reducing pain responses in neuropathic pain models, suggesting its potential as a therapeutic agent for pain management .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, showcasing its potential as an antibacterial agent .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on DYRK1A Inhibition : A study utilized computational modeling and experimental validation to demonstrate that derivatives of this compound exhibit robust DYRK1A inhibition alongside antioxidant effects, supporting its therapeutic potential in neurodegenerative diseases .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of piperidine derivatives, including this compound, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of this compound

Biological ActivityTarget/PathwayObserved EffectReference
Enzyme InhibitionDYRK1ASignificant inhibition
Analgesic ActivityPain pathwaysPain reduction in models
Antimicrobial ActivityVarious bacterial strainsEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with nucleophilic substitution or cyclization reactions using 4-fluoro-2-methylaniline and piperidin-2-one precursors. For example, analogous syntheses of fluorophenyl-piperidinone derivatives involve coupling under basic conditions (e.g., NaOH in dichloromethane) followed by purification via column chromatography .
  • Purity optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Quantify dissolved compound via UV-Vis spectroscopy at λmax (~250–300 nm for aromatic systems) .
  • Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation using LC-MS with a ammonium acetate buffer (pH 6.5) for improved peak resolution .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperidinone and fluorophenyl regions. Compare with literature data for analogous compounds (e.g., 4-fluoro-phenyl-piperidine derivatives) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups to confirm the lactam structure .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction yield and minimize byproducts?

  • Methodology :

  • Factorial design : Vary parameters like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps). Use response surface models to identify optimal conditions .
  • Byproduct analysis : Employ LC-MS to track intermediates and side products. Statistically correlate reaction variables with impurity profiles using software like Minitab or JMP .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states for key reactions (e.g., lactam formation). Compare activation energies of competing pathways .
  • Molecular docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina. Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. How can AI-driven tools enhance process scalability and reproducibility?

  • Methodology :

  • Reaction prediction : Train neural networks on reaction databases (e.g., Reaxys) to propose novel synthetic routes. Validate with microfluidic flow reactors for rapid screening .
  • Process control : Integrate IoT sensors with COMSOL Multiphysics to monitor real-time parameters (temperature, pressure) and adjust conditions autonomously .

Q. How should conflicting data on the compound’s spectral or biological activity be resolved?

  • Methodology :

  • Cross-validation : Compare NMR data with independent synthetic batches or crystallographic data (if available). For biological assays, standardize protocols (e.g., IC50 measurements using a shared cell line) .
  • Meta-analysis : Apply Bayesian statistics to weigh data quality (e.g., outlier detection via Grubbs’ test) and reconcile discrepancies .

Notes

  • Avoid trial-and-error approaches by adopting factorial design and AI-driven workflows .
  • Cross-reference spectral data with structurally similar compounds (e.g., 4-fluoro-phenyl-piperidine derivatives) to resolve ambiguities .
  • Prioritize peer-reviewed journals and validated databases (e.g., PubChem) over commercial platforms for reliability .

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